molecular formula C45H53N4O8+ B13844024 methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate

methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate

Cat. No.: B13844024
M. Wt: 777.9 g/mol
InChI Key: KVGZVWCFMCDLNK-DIERVQAQSA-O
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Description

Methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate is a complex organic compound with a unique structure. This compound is notable for its intricate arrangement of multiple rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the conversion of functional groups.

    Substitution: The replacement of one functional group with another, often involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) and alkylating agents (CH3I).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate lies in its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C45H53N4O8+

Molecular Weight

777.9 g/mol

IUPAC Name

methyl (1R,10S,11R,12S,13S)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-5-methoxy-8-methyl-20-oxa-8,16-diazahexacyclo[10.6.1.110,13.01,9.02,7.016,19]icosa-2,4,6,14-tetraene-10-carboxylate

InChI

InChI=1S/C45H52N4O8/c1-8-26-18-27-21-44(40(51)54-6,36-29(24-48(22-26)23-27)28-12-10-11-13-32(28)46-36)31-19-30-33(20-34(31)53-5)47(4)38-43(30)15-17-49-16-14-35-42(9-2,37(43)49)39(56-25(3)50)45(38,57-35)41(52)55-7/h10-14,16,18-20,27,35,37-39,46H,8-9,15,17,21-24H2,1-7H3/p+1/t27-,35-,37?,38?,39+,42+,43+,44-,45-/m0/s1

InChI Key

KVGZVWCFMCDLNK-DIERVQAQSA-O

Isomeric SMILES

CCC1=C[C@H]2C[C@@](C3=C(C[NH+](C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@]1([C@H](C=C9)O[C@]([C@@H]1OC(=O)C)(C8N6C)C(=O)OC)CC)OC)C(=O)OC

Canonical SMILES

CCC1=CC2CC(C3=C(C[NH+](C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C1(C(C=C9)OC(C8N6C)(C1OC(=O)C)C(=O)OC)CC)OC)C(=O)OC

Origin of Product

United States

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